molecular formula C10H18ClNO2 B13743893 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride

1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B13743893
M. Wt: 219.71 g/mol
InChI Key: XPVGSFDGAFDYGJ-UHFFFAOYSA-N
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Description

1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a crystalline solid with an off-white color and is primarily used in research and industrial applications. This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethyl group and a carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions may involve the use of halides, acids, or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Methylpiperidine-2-carboxylic acid hydrochloride
  • 2-Carboxy-1-methylpiperidine hydrochloride
  • 1-Methylpiperidine-2-carboxylic acid

Comparison: 1-Cyclopropylmethylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-3-1-2-6-11(9)7-8-4-5-8;/h8-9H,1-7H2,(H,12,13);1H

InChI Key

XPVGSFDGAFDYGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2CC2.Cl

Origin of Product

United States

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